3,3'-(Ethene-1,2-diyl)dibenzoic acid
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Overview
Description
3,3’-(Ethene-1,2-diyl)dibenzoic acid is an organic compound characterized by the presence of two benzoic acid groups connected by an ethene (ethylene) bridge. This compound is known for its unique structural properties, which make it a subject of interest in various fields of scientific research, including chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-(Ethene-1,2-diyl)dibenzoic acid typically involves the reaction of appropriate benzoic acid derivatives with ethene or ethylene precursors. One common method involves the use of palladium-catalyzed coupling reactions, such as the Heck reaction, where a halogenated benzoic acid derivative reacts with ethylene in the presence of a palladium catalyst and a base .
Industrial Production Methods: Industrial production of 3,3’-(Ethene-1,2-diyl)dibenzoic acid may involve large-scale Heck reactions or other coupling reactions optimized for high yield and purity. The reaction conditions, such as temperature, pressure, and choice of solvents, are carefully controlled to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions: 3,3’-(Ethene-1,2-diyl)dibenzoic acid can undergo various chemical reactions, including:
Oxidation: The ethene bridge can be oxidized to form epoxides or diols.
Reduction: The compound can be reduced to form the corresponding ethane derivative.
Substitution: The benzoic acid groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Major Products:
Oxidation: Epoxides or diols.
Reduction: Ethane derivatives.
Substitution: Nitrobenzoic acids or sulfonated benzoic acids.
Scientific Research Applications
3,3’-(Ethene-1,2-diyl)dibenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a ligand in the synthesis of metal-organic frameworks (MOFs) and coordination polymers.
Biology: Investigated for its potential as a building block in the design of biologically active molecules.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of advanced materials with specific optical and electronic properties.
Mechanism of Action
The mechanism by which 3,3’-(Ethene-1,2-diyl)dibenzoic acid exerts its effects depends on its application. In the context of MOFs, the compound acts as a ligand that coordinates with metal ions to form stable frameworks. The ethene bridge provides flexibility and allows for the formation of various structural motifs. The benzoic acid groups facilitate coordination with metal ions, leading to the formation of robust and porous structures .
Comparison with Similar Compounds
3,3’-(1,2-Ethynediyl)dibenzoic acid: Similar structure but with a triple bond instead of a double bond in the ethene bridge.
4,4’-(Ethene-1,2-diyl)dibenzoic acid: Similar structure but with different substitution positions on the benzene rings.
Uniqueness: 3,3’-(Ethene-1,2-diyl)dibenzoic acid is unique due to its specific substitution pattern and the presence of an ethene bridge, which imparts distinct chemical and physical properties. This compound’s ability to form stable coordination complexes with metal ions makes it particularly valuable in the synthesis of MOFs and other advanced materials .
Properties
CAS No. |
97203-71-9 |
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Molecular Formula |
C16H12O4 |
Molecular Weight |
268.26 g/mol |
IUPAC Name |
3-[2-(3-carboxyphenyl)ethenyl]benzoic acid |
InChI |
InChI=1S/C16H12O4/c17-15(18)13-5-1-3-11(9-13)7-8-12-4-2-6-14(10-12)16(19)20/h1-10H,(H,17,18)(H,19,20) |
InChI Key |
ATCSGDJWJHCRLV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C=CC2=CC(=CC=C2)C(=O)O |
Origin of Product |
United States |
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